GSD-1 -

GSD-1

Catalog Number: EVT-1534817
CAS Number:
Molecular Formula: C20H26O2
Molecular Weight: 298.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSD-1 is a novel anti-austerity agent against PANC-1 human pancreatic cancer cells, altering PANC-1 cell morphology, leading to cell death at sub micromolar concentration range.
Overview

GSD-1, or Glycogen Storage Disease Type I, is a rare inherited metabolic disorder characterized by the accumulation of glycogen in various tissues, primarily the liver and kidneys. This condition arises due to deficiencies in specific enzymes involved in glycogen metabolism, particularly glucose-6-phosphatase and glucose-6-phosphate transporter. GSD-1 is classified into two main subtypes: GSD-1a, resulting from glucose-6-phosphatase deficiency, and GSD-1b, caused by a deficiency in the glucose-6-phosphate transporter.

Source and Classification

Glycogen Storage Disease Type I was first described by German physician Hermann von Gierke in 1929. The disease is classified under glycogen storage disorders, which are a group of inherited metabolic conditions that affect the body's ability to store and utilize glycogen properly. The primary clinical manifestations of GSD-1 include hypoglycemia, lactic acidosis, hyperuricemia, and hyperlipidemia due to impaired gluconeogenesis and glycogenolysis .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSD-1 involves understanding the genetic basis of the disorder. The primary genes implicated are G6PC for GSD-1a and SLC37A4 for GSD-1b. Techniques such as next-generation sequencing and polymerase chain reaction are employed to identify mutations within these genes. These methods allow for precise mutation detection and characterization, which are critical for accurate diagnosis and potential gene therapy approaches .

Molecular Structure Analysis

Structure and Data

The molecular structure associated with Glycogen Storage Disease Type I involves the glucose-6-phosphatase enzyme complex. This enzyme is integral to the hydrolysis of glucose-6-phosphate into glucose, thereby regulating blood sugar levels. The structure of glucose-6-phosphatase includes a catalytic domain located in the endoplasmic reticulum, where it interacts with the glucose-6-phosphate transporter to facilitate substrate translocation and enzymatic activity .

Structural Data

  • Molecular Weight: Approximately 66 kDa for glucose-6-phosphatase.
  • Active Site: Contains critical residues necessary for catalysis.
Chemical Reactions Analysis

Reactions and Technical Details

The biochemical reactions involved in GSD-1 primarily center around the hydrolysis of glucose-6-phosphate. In healthy individuals, this reaction is catalyzed by glucose-6-phosphatase, leading to the release of free glucose into the bloodstream. In GSD-1 patients, this reaction is impaired due to enzyme deficiencies, resulting in:

  • Accumulation of glucose-6-phosphate.
  • Increased conversion to lactate (lactic acidosis).
  • Altered lipid metabolism leading to hyperlipidemia.

The enzymatic pathway can be summarized as follows:

Glucose 6 phosphateG6PaseGlucose+Phosphate\text{Glucose 6 phosphate}\xrightarrow{\text{G6Pase}}\text{Glucose}+\text{Phosphate}
Mechanism of Action

Process and Data

The mechanism of action for Glycogen Storage Disease Type I involves the disruption of normal glycogen metabolism due to enzyme deficiencies:

  1. Glycogenolysis: The breakdown of glycogen into glucose is inhibited.
  2. Gluconeogenesis: The conversion of non-carbohydrate substrates into glucose is also impaired.
  3. Metabolic Consequences: This leads to fasting hypoglycemia, as there is insufficient free glucose available during periods without food intake.

Data indicates that patients may experience severe metabolic crises due to these disruptions, especially during fasting or illness .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally not applicable as it refers to a metabolic disorder rather than a chemical compound.

Chemical Properties

  • Solubility: Glucose is highly soluble in water.
  • Stability: Glucose-6-phosphate is stable under physiological conditions but can be converted rapidly under enzymatic action.

Relevant analyses often focus on enzyme activity levels rather than traditional chemical properties due to the nature of the disorder.

Applications

Scientific Uses

Research into Glycogen Storage Disease Type I has significant implications for both clinical practice and therapeutic development:

  1. Gene Therapy: Advances in gene editing technologies aim to correct mutations responsible for GSD-1.
  2. Enzyme Replacement Therapy: Investigational therapies are being developed to provide functional copies of deficient enzymes.
  3. Clinical Management: Understanding GSD-1 has led to improved management strategies for affected individuals, including dietary modifications and monitoring protocols .
Definition and Classification of GSD-1

Historical Overview and Nomenclature

Glycogen Storage Disease Type 1 (GSD-1), first described by German physician Edgar von Gierke in 1929, was initially termed "hepatonephromegalia glycogenica" based on autopsy findings of massive glycogen accumulation in the liver and kidneys [2] [6]. The disease later became known as von Gierke disease, honoring this pioneering observation. The biochemical basis remained elusive until 1952, when Nobel laureates Carl and Gerty Cori identified the deficiency of glucose-6-phosphatase (G6Pase) as the fundamental defect [6] [9]. This discovery established GSD-1 as the first enzymatically defined glycogen storage disorder, revolutionizing understanding of glycogen metabolism.

Subtypes: GSD Ia vs. GSD Ib

GSD-1 comprises two principal molecular subtypes with identical metabolic phenotypes but distinct genetic origins and additional immunological manifestations in type Ib:

  • GSD Ia (OMIM #232200): Results from mutations in the G6PC gene (chromosome 17q21) encoding the catalytic subunit glucose-6-phosphatase-α (G6Pase-α). This subtype accounts for approximately 80% of GSD-1 cases. The deficiency is confined to the liver, kidneys, and intestine [2] [9].
  • GSD Ib (OMIM #232220): Caused by mutations in the SLC37A4 gene (chromosome 11q23) encoding the glucose-6-phosphate transporter (G6PT). This subtype comprises about 20% of cases. Crucially, G6PT is ubiquitously expressed, explaining the additional myeloid dysfunction (neutropenia, neutrophil defects) observed in GSD Ib [2] [3] [4]. Historically proposed subtypes Ic and Id are now considered phenotypic variants of GSD Ib, as all result from SLC37A4 mutations affecting transporter function [3] [4].

Table 1: Fundamental Characteristics of GSD-1 Subtypes

FeatureGSD IaGSD Ib
Deficient ComponentGlucose-6-phosphatase-α (G6Pase-α)Glucose-6-phosphate Transporter (G6PT)
GeneG6PC (17q21)SLC37A4 (11q23)
Prevalence~80% of GSD-1~20% of GSD-1
Key Unique FeatureMetabolic manifestations onlyNeutropenia, neutrophil dysfunction, IBD
Enzyme Activity in Frozen LiverDeficientNormal (Transporter defect)

Biochemical Basis: Glycogenolysis and Gluconeogenesis Impairment

The G6Pase-α/G6PT complex is localized to the endoplasmic reticulum (ER) membrane and catalyzes the terminal step of both glycogenolysis and gluconeogenesis: the hydrolysis of glucose-6-phosphate (G6P) to glucose and inorganic phosphate (Pi) [2] [9]. This process is essential for maintaining interprandial blood glucose levels. The biochemical sequence involves:

  • G6P Transport: Cytosolic G6P is shuttled into the ER lumen by G6PT.
  • Hydrolysis: G6Pase-α hydrolyzes G6P to glucose and Pi within the ER lumen.
  • Product Export: Glucose and Pi are transported back to the cytosol via specific transporters [2] [8] [9].

Deficiency Consequences:

  • Hypoglycemia: Impaired glucose production during fasting.
  • Metabolic Acidosis: Accumulated G6P is shunted toward glycolysis, generating excess lactate.
  • Hyperlipidemia: Excess G6P provides acetyl-CoA and glycerol-3-phosphate for triglyceride and cholesterol synthesis.
  • Hyperuricemia: Increased substrate flux through the pentose phosphate pathway generates excess purines; lactate competes with urate for renal excretion [1] [2] [9].

Properties

Product Name

GSD-1

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-methylene-1,6,7,8,9,10,11,12,13,14,15,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,16(2H)-dione

Molecular Formula

C20H26O2

Molecular Weight

298.426

InChI

InChI=1S/C20H26O2/c1-12-18(22)11-17-15-5-4-13-10-14(21)6-8-20(13,3)16(15)7-9-19(12,17)2/h10,15-17H,1,4-9,11H2,2-3H3/t15-,16+,17+,19-,20+/m1/s1

InChI Key

VUWYWQKMARNDNQ-QQBOBMDFSA-N

SMILES

O=C(C=C1CC[C@@]2([H])[C@]3([H])CC4=O)CC[C@]1(C)[C@@]2([H])CC[C@]3(C)C4=C

Solubility

Soluble in DMSO

Synonyms

GSD-1; GSD 1; GSD1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.